molecular formula C23H19BrO4 B13812841 [1-(4'-Bromobiphenyl-4-yl)-2-phenylethyl]malonic acid CAS No. 60313-47-5

[1-(4'-Bromobiphenyl-4-yl)-2-phenylethyl]malonic acid

Cat. No.: B13812841
CAS No.: 60313-47-5
M. Wt: 439.3 g/mol
InChI Key: KLBROPDJXHQYCC-UHFFFAOYSA-N
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Description

[1-(4'-Bromobiphenyl-4-yl)-2-phenylethyl]malonic acid (CAS registration date: 31/05/2018 ) is a brominated biphenyl derivative featuring a malonic acid moiety. Its structure combines a 4'-bromo-substituted biphenyl group, a phenylethyl chain, and a malonic acid group (CH₂(COOH)₂), making it a dicarboxylic acid derivative. Malonic acid is a key metabolite in biosynthetic pathways, notably in the malonate/acetate pathway, which contributes to phenolic compound synthesis .

Properties

CAS No.

60313-47-5

Molecular Formula

C23H19BrO4

Molecular Weight

439.3 g/mol

IUPAC Name

2-[1-[4-(4-bromophenyl)phenyl]-2-phenylethyl]propanedioic acid

InChI

InChI=1S/C23H19BrO4/c24-19-12-10-17(11-13-19)16-6-8-18(9-7-16)20(21(22(25)26)23(27)28)14-15-4-2-1-3-5-15/h1-13,20-21H,14H2,(H,25,26)(H,27,28)

InChI Key

KLBROPDJXHQYCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=C(C=C2)C3=CC=C(C=C3)Br)C(C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Bromination of Biphenyl to 4-Bromobiphenyl

The bromination process is critical for obtaining the key intermediate 4-bromobiphenyl. A typical industrial method involves:

Parameter Description
Solvent 1,2-Dichloroethane (ethylene dichloride)
Catalyst Aluminum powder or other Lewis acid catalysts
Temperature Initial cooling to 0 °C, then 0–10 °C during chlorine addition, followed by warming to 50–75 °C
Bromine addition Gradual addition of liquid bromine over 2–3 hours
Chlorine addition Introduced to control reaction rate and color change
Monitoring Gas chromatography to track biphenyl conversion (target 60–75%)
Workup Filtration, washing with sodium bisulfite solution, phase separation, distillation, and recrystallization
Yield Approximately 59.6% (based on reported industrial scale)

This method ensures high purity and yield of 4-bromobiphenyl, which is subsequently used for further synthesis steps.

Suzuki–Miyaura Coupling to Introduce Phenylethyl Group

The brominated biphenyl undergoes palladium-catalyzed Suzuki coupling with a phenylethyl boronic acid derivative. Typical conditions include:

Parameter Description
Catalyst Palladium complexes (e.g., Pd(PPh₃)₄)
Base Potassium carbonate or similar bases
Solvent Toluene, ethanol, or mixed aqueous-organic solvents
Temperature 80–100 °C
Reaction time Several hours (typically 12–24 h)

This step forms the biphenyl-phenylethyl intermediate necessary for malonic acid derivatization.

Malonic Acid Alkylation and Hydrolysis

The biphenyl-phenylethyl intermediate is reacted with malonic acid derivatives under basic conditions:

  • The sodium salt of diethyl malonate is prepared using sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF).
  • The alkylation is performed by adding the benzyl bromide derivative of the biphenyl-phenylethyl intermediate to the sodium salt solution.
  • The reaction mixture is heated (~97 °C) for 16 hours.
  • After reaction completion, the mixture is cooled, diluted, and extracted.
  • Hydrolysis and acidification steps convert the diethyl malonate ester to malonic acid.

This procedure yields the target [1-(4'-Bromobiphenyl-4-yl)-2-phenylethyl]malonic acid with melting points reported between 186–201 °C (dec.) depending on recrystallization purity.

Research Findings and Data Summary

Step Key Reagents/Conditions Product/Outcome Reference
Bromination Biphenyl, Br₂, Al powder catalyst, 0–75 °C 4-Bromobiphenyl (crude and purified)
Suzuki–Miyaura Coupling 4-Bromobiphenyl, phenylethyl boronic acid, Pd catalyst, base Biphenyl-phenylethyl intermediate
Malonic Acid Alkylation Sodium salt of diethyl malonate, benzyl bromide derivative, DMF, heat Alkylated malonate ester, hydrolyzed to malonic acid
Purification Extraction, crystallization, chromatography Pure [1-(4'-Bromobiphenyl-4-yl)-2-phenylethyl]malonic acid

Industrial Scale Considerations

Industrial production adapts these laboratory methods by:

  • Using continuous flow reactors for bromination to improve safety and control.
  • Optimizing catalyst loading and reaction times to maximize yield and minimize by-products.
  • Employing advanced purification techniques such as recrystallization and chromatographic methods to ensure product purity.
  • Recycling solvents and catalysts to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of [1-(4’-bromo[1,1’-biphenyl]-4-yl)-2-phenylethyl]malonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated biphenyl structure allows for strong binding interactions, while the malonic acid moiety can participate in various chemical reactions, modulating the compound’s activity. The exact pathways and targets would depend on the specific application and modifications of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

The compound’s structural analogs can be categorized based on functional groups and substitution patterns:

Biphenyl Derivatives with Bromine Substituents
  • [1-(4'-Bromobiphenyl-4-yl)-2-phenylethyl]malonic Acid :

    • Functional Groups: Malonic acid (diacid), bromobiphenyl, phenylethyl.
    • Polarity: High due to carboxylic acid groups.
    • Reactivity: Likely participates in esterification, decarboxylation, or as a biosynthetic precursor .
  • 4'-Bromobiphenyl-2-carboxylic Acid (CAS 37174-65-5) :

    • Functional Groups: Single carboxylic acid, bromobiphenyl.
    • Polarity: Moderate (one acidic proton).
    • Applications: Used in material science and organic synthesis; lacks the dual reactivity of malonic acid .
  • 1,1-Dimethylethyl 4'-(Bromomethyl)biphenyl-2-carboxylate (Imp. H(EP), CAS 114772-40-6) :

    • Functional Groups: Ester, bromomethyl.
    • Polarity: Low (ester group reduces solubility in water).
    • Reactivity: Bromomethyl group enables alkylation reactions; ester group offers stability but limits acid-driven reactions .
Ketone-Based Analogs
  • 1-(4'-Bromobiphenyl-4-yl)-2-phenylethanone Derivatives: Functional Groups: Ketone, bromobiphenyl. Reactivity: Ketone group allows reductions (e.g., to alcohols) or nucleophilic additions; less versatile in biosynthetic pathways compared to malonic acid .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility Melting Point (°C, inferred)
[1-(4'-Bromobiphenyl-4-yl)-2-phenylethyl]malonic Acid C₂₃H₁₉BrO₄ 463.30 Low in water; soluble in DMSO, acetone ~150–200 (estimated)
4'-Bromobiphenyl-2-carboxylic Acid C₁₃H₉BrO₂ 277.12 Insoluble in water; soluble in ethanol 210–215 (reported)
1,1-Dimethylethyl 4'-(Bromomethyl)biphenyl-2-carboxylate C₂₀H₂₁BrO₂ 397.28 Soluble in chloroform, THF ~80–100 (estimated)

Key Observations :

  • The malonic acid derivative exhibits higher polarity and acidity (pKa ~2.8 for malonic acid ) compared to ester or ketone analogs, influencing its solubility and reactivity.
  • Bromine substitution enhances molecular weight and lipophilicity across all analogs, favoring applications in hydrophobic environments.

Q & A

Q. What is the synthetic pathway for [1-(4'-Bromobiphenyl-4-yl)-2-phenylethyl]malonic acid?

The synthesis typically involves malonic ester alkylation . First, the α-hydrogens of diethyl malonate are deprotonated with a strong base (e.g., NaOEt) to form a sodiomalonic ester . The intermediate reacts with a dihalide or aryl bromide (e.g., 4'-bromo-4-biphenylethyl bromide) via nucleophilic substitution. Subsequent hydrolysis of the ester groups (using HCl/H₂O or NaOH) yields the dicarboxylic acid, followed by controlled decarboxylation (heating at 150–200°C) to stabilize the product . The bromobiphenyl and phenyl substituents are introduced during the alkylation step, requiring stoichiometric optimization to avoid polyalkylation .

Q. Which analytical techniques confirm the structure of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., biphenyl aromatic protons, methylene groups) and confirm substitution patterns.
  • X-ray crystallography : Resolves the spatial arrangement of the bromobiphenyl and phenyl groups relative to the malonic acid core .
  • Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet) .
  • FT-IR : Confirms carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

Q. How do the pKa values of the carboxylic acid groups influence reactivity?

Malonic acid’s pKa₁ = 2.83 and pKa₂ = 5.69 dictate its ionization state in solution, affecting nucleophilicity and solubility . In aqueous-organic solvent mixtures (e.g., ethylene glycol-water), the dissociation constants shift due to solvent polarity, altering protonation states during reactions like esterification or cross-coupling. Potentiometric titration in mixed solvents is recommended to determine site-specific acidity for reaction optimization .

Advanced Research Questions

Q. How can this compound serve as an intermediate in pharmaceutical synthesis?

The bromobiphenyl moiety enhances lipophilicity and binding affinity to aromatic receptors, making it a candidate for drug candidates targeting CNS disorders . The malonic acid core can be decarboxylated to generate ketones or functionalized via amidation (e.g., with amines to form monoamides) for prodrug strategies . For example, it may act as a precursor to barbiturates by cyclization with urea derivatives .

Q. What strategies optimize decarboxylation conditions for targeted ketone formation?

Decarboxylation is temperature- and pH-dependent. Thermal decarboxylation (150–200°C under inert atmosphere) eliminates CO₂, yielding a substituted acetophenone derivative. Alternatively, acid-catalyzed decarboxylation (e.g., H₂SO₄ in refluxing toluene) accelerates the process. Monitoring via TLC or GC-MS ensures minimal side reactions (e.g., diradical formation from the biphenyl group) .

Q. How does the compound’s stability impact storage and handling?

Malonic acid derivatives are prone to hydrolysis in humid environments and photodegradation due to the bromobiphenyl group. Store under anhydrous conditions at 4°C, shielded from light. Lyophilization improves long-term stability . Pre-synthesis computational modeling (DFT) can predict degradation pathways, such as C-Br bond cleavage under UV exposure .

Q. What contradictions exist in its role as a metabolic inhibitor?

Malonic acid inhibits succinate dehydrogenase in the TCA cycle, but its derivatives may exhibit divergent effects. For example, shows malonic acid inhibits Sclerotinia sclerotiorum via oxalate downregulation, while links it to senescence-related malonyl-CoA accumulation in fruits. Researchers must validate context-specific mechanisms using isotopic tracing (e.g., [D₄]-malonic acid in metabolic flux studies) or gene expression profiling (e.g., qPCR for Ss-Odc1) .

Q. How can computational models predict its behavior in biological systems?

Molecular dynamics (MD) simulations (e.g., GROMACS) model interactions with water or lipid bilayers, revealing aggregation tendencies due to the hydrophobic biphenyl group. highlights malonic acid’s flexible methylene group in aerosol models, which can be adapted to study membrane permeability . Docking studies (AutoDock Vina) assess binding to enzymatic active sites (e.g., fungal oxaloacetate hydrolase) .

Methodological Considerations Table

Question TypeKey TechniquesCritical ParametersReferences
SynthesisMalonic ester alkylation, hydrolysisBase strength, alkylation stoichiometry
Structural AnalysisX-ray crystallography, HRMSCrystal growth conditions, ionization source
ReactivityPotentiometric titration, solvent screeningSolvent polarity, temperature
Metabolic StudiesIsotopic labeling, gene expressionTracer purity, primer specificity

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